1,3-Dioxoisoindolin-2-yl acetyl-L-leucinate
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Overview
Description
1,3-Dioxoisoindolin-2-yl acetyl-L-leucinate is a compound that belongs to the class of isoindoline derivatives These compounds are characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl acetyl-L-leucinate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. The reaction is carried out in the presence of triethylamine in toluene under reflux conditions . The final compound is characterized by spectroscopic methods such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxoisoindolin-2-yl acetyl-L-leucinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1,3-Dioxoisoindolin-2-yl acetyl-L-leucinate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the production of polymers, dyes, and other materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl acetyl-L-leucinate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with the gamma-aminobutyric acid (GABA) receptor, which plays a crucial role in its antiepileptic effects . The compound’s ability to modulate the activity of this receptor is believed to be responsible for its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: An isoindoline derivative with similar structural features and biological activities.
N-phthaloylglycine derivatives: Compounds with similar chemical structures and potential therapeutic applications.
Uniqueness
1,3-Dioxoisoindolin-2-yl acetyl-L-leucinate is unique due to its specific substitution pattern and the presence of the acetyl-L-leucinate moiety. This unique structure contributes to its distinct chemical reactivity and biological activities .
Properties
Molecular Formula |
C16H18N2O5 |
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Molecular Weight |
318.32 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) (2S)-2-acetamido-4-methylpentanoate |
InChI |
InChI=1S/C16H18N2O5/c1-9(2)8-13(17-10(3)19)16(22)23-18-14(20)11-6-4-5-7-12(11)15(18)21/h4-7,9,13H,8H2,1-3H3,(H,17,19)/t13-/m0/s1 |
InChI Key |
PPZQFXXYBUTKGV-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)ON1C(=O)C2=CC=CC=C2C1=O)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)ON1C(=O)C2=CC=CC=C2C1=O)NC(=O)C |
Origin of Product |
United States |
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